molecular formula C17H20ClNO B3852737 (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine

Cat. No. B3852737
M. Wt: 289.8 g/mol
InChI Key: DPFHDKDKSHDYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as ocfentanil, is a synthetic opioid that has gained attention in recent years due to its potent analgesic effects and potential applications in scientific research.

Mechanism of Action

Ocfentanil acts on the mu-opioid receptor in the brain and spinal cord to produce analgesia. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission. Ocfentanil also produces other effects, such as sedation, respiratory depression, and euphoria, which are common to other opioids.
Biochemical and Physiological Effects:
Ocfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, and constipation. Ocfentanil has a rapid onset of action and a short duration of effect, which makes it useful for certain applications.

Advantages and Limitations for Lab Experiments

Ocfentanil has several advantages for use in lab experiments. It is highly potent and produces reliable effects, which makes it useful for studying the opioid receptor system. Ocfentanil also has a short duration of effect, which allows for precise control over the duration of the experiment. However, (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be difficult to work with due to its potency and potential for side effects. It also has a short half-life, which can make it challenging to maintain a steady level of drug exposure over an extended period.

Future Directions

There are several future directions for research on (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Ocfentanil may also be useful for studying the mechanisms of opioid addiction and withdrawal. Additionally, there is potential for (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine to be used in combination with other drugs to produce synergistic effects or to reduce side effects. Further research is needed to fully understand the potential applications of (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in scientific research.
Conclusion:
In conclusion, (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic opioid that has gained attention in scientific research due to its potent analgesic effects and potential applications in the study of the opioid receptor system. The synthesis of (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is complex and requires specialized equipment and expertise. Ocfentanil has several advantages for use in lab experiments, but also has limitations and potential side effects. Future research on (2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may lead to the development of new pain medications and a better understanding of the mechanisms of opioid addiction and withdrawal.

Scientific Research Applications

Ocfentanil has been used in scientific research as a tool to study the opioid receptor system and to develop new pain medications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation, and can produce potent analgesia in animal models. Ocfentanil has also been used to study the role of the opioid receptor system in addiction and withdrawal.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(11-14-7-9-16(20-2)10-8-14)19-12-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFHDKDKSHDYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5452547

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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